molecular formula C15H16N2O2 B336373 4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B336373
M. Wt: 256.3 g/mol
InChI Key: PHAANKGZMZGKFD-UHFFFAOYSA-N
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Description

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and life sciences research. Benzamide compounds are recognized as a privileged scaffold in drug discovery, with documented scientific investigations highlighting their potential in developing therapeutic agents. Structurally related 4-(aminomethyl)benzamide analogs have been identified as potent small-molecule inhibitors of viral entry, showing promising activity against filoviruses such as Ebola in pseudotyped-virus assays . This suggests potential research applications for this chemical class in virology and the study of host-pathogen interactions. Furthermore, benzamide derivatives demonstrate significant potential in oncology research. Molecules sharing this core structure have been designed and synthesized as potential protein kinase inhibitors . Such inhibitors are a major focus in targeted cancer therapy, and these compounds have shown dose-dependent induction of apoptosis and cell cycle arrest in various human cancer cell lines, including leukemia (K562, HL-60) and renal cell carcinoma (OKP-GS) models . The molecular design of these analogs allows them to function as either type 1 (ATP-competitive) or type 2 (allosteric) kinase inhibitors, making them versatile tools for probing kinase function and signaling pathways . Researchers may also explore the physicochemical properties of this compound for building larger, more complex molecules or for studying structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

4-ethoxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-8-6-12(7-9-14)15(18)17-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

PHAANKGZMZGKFD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Amide Coupling via Benzoyl Chloride Intermediate

The most common route involves synthesizing 4-ethoxybenzoyl chloride as a precursor.

StepReagents/ConditionsMechanismYieldReference
14-Ethoxybenzoic acid + SOCl₂, refluxFormation of benzoyl chloride via nucleophilic substitution~95%
24-Ethoxybenzoyl chloride + 2-pyridinemethanamine, CHCl₃, Et₃N, 0°C → RTNucleophilic acyl substitution to form amide60–80%
3Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH)Removal of unreacted starting materials>90% purity

Key Notes :

  • Step 1 : Thionyl chloride converts the carboxylic acid to an acid chloride, a reactive intermediate for amide formation.

  • Step 2 : The reaction is exothermic; low temperatures minimize side reactions. Triethylamine scavenges HCl, driving the reaction forward.

Reductive Amination Approach

This method bypasses the need for acid chlorides.

StepReagents/ConditionsMechanismYieldReference
14-Ethoxybenzaldehyde + 2-pyridinemethanamine, MeOH, RTFormation of imine intermediateN/A
2NaBH₃CN or H₂/Pd-C, MeOH or EtOHReduction of imine to amine70–85%
3Acidic workup (HCl) and extraction (EtOAc/H₂O)Isolation of the amide>85% purity

Key Notes :

  • Step 1 : The aldehyde and amine form a Schiff base in situ.

  • Step 2 : Sodium cyanoborohydride selectively reduces imines under mild conditions, avoiding over-reduction.

ApplicationConditionsRole in SynthesisYieldReference
Reduction of nitro groupsH₂/Pd-C, EtOH, RTConverts nitro intermediates to amines80–90%
DehalogenationH₂/Pd-C, THF, refluxRemoves halogen atoms from pyridine derivatives70–75%

Example :
In a patent describing flecainide synthesis, catalytic hydrogenation of a nitro group in a pyridine derivative yields the desired amine, which is then coupled to the benzamide core.

Alternative Synthetic Routes

Mixed Anhydride Method

This method enhances reactivity and yield for challenging substrates.

StepReagents/ConditionsPurposeYieldReference
14-Ethoxybenzoic acid + pivaloyl chloride, CH₂Cl₂, -20°CForms mixed anhydride intermediate>95%
22-Pyridinemethanamine, CH₂Cl₂, -20°C → RTCondensation with amine~95%
3Quench with NaHCO₃, extraction (hexane/H₂O)Workup and purification>99% purity

Advantages :

  • High yields due to reduced side reactions.

  • Compatible with sensitive functional groups.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost, safety, and efficiency.

ParameterLab-ScaleIndustrial-Scale
SolventCHCl₃/MeOHToluene/DMF
Temperature-20°C to RT0–40°C
CatalystEt₃NNaHCO₃
PurificationColumn chromatographyCrystallization

Example :
A patent describes using methylene chloride and N,N-dimethylacetamide as a solvent mixture, with pivaloyl chloride for anhydride formation. This avoids corrosive reagents and simplifies handling.

Reaction Mechanisms and Optimization

Amide Bond Formation

The reaction between 4-ethoxybenzoyl chloride and 2-pyridinemethanamine proceeds via nucleophilic acyl substitution:

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon.

  • Proton Transfer : A base (e.g., Et₃N) deprotonates the intermediate.

  • Elimination : HCl is expelled, forming the amide.

Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Monitor exothermicity with cryogenic baths.

Comparative Analysis of Methods

MethodKey ReagentsTemperatureYieldPurityReference
Amide CouplingSOCl₂, Et₃N0°C → RT60–80%>90%
Reductive AminationNaBH₃CN, MeOHRT70–85%>85%
Mixed AnhydridePivaloyl chloride, CH₂Cl₂-20°C~95%>99%

Trends :

  • Mixed Anhydride : Highest yield and purity, ideal for industrial use.

  • Reductive Amination : Mild conditions but requires imine stability.

Challenges and Solutions

ChallengeSolutionReference
Hydrolysis of Acid Chloride Use anhydrous solvents (CH₂Cl₂) and low temperatures.
Side Reactions (e.g., over-reduction) Employ selective reducing agents (NaBH₃CN vs. H₂/Pd-C).
Low Solubility Use polar aprotic solvents (DMF, NMP).

Q & A

Q. What mechanistic studies differentiate its activity from structurally similar pyrazinamide derivatives?

  • Methodological Answer :
  • Gene knockout assays : Compare efficacy in M. tuberculosis strains with mutations in pncA (pyrazinamide target) vs. inhA.
  • Metabolomic profiling : Use LC-MS to track downstream lipid biosynthesis disruption (e.g., accumulation of C24–C26 fatty acids).
  • Resistance induction : Serial passage experiments to identify mutations in putative targets (e.g., ethA for ethionamide resistance) .

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